2-Hydroxy-3,4-dimethoxybenzoic acid
Overview
Description
2-Hydroxy-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H10O5 . It has an average mass of 198.173 Da and a monoisotopic mass of 198.052826 Da . It is a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-3,4-dimethoxybenzoic acid is 1S/C9H10O5/c1-13-6-4-3-5 (9 (11)12)7 (10)8 (6)14-2/h3-4,10H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 134.0±21.4 °C . It has a molar refractivity of 48.4±0.3 cm3, and a molar volume of 148.4±3.0 cm3 . The compound has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Crystallography and Polymorphism
- 2,6-Dimethoxybenzoic acid, a related compound to 2-Hydroxy-3,4-dimethoxybenzoic acid, has been studied as a model substance in crystallography. Researchers have explored controlling the polymorphic outcomes of crystallization, which is significant in pharmaceuticals and material sciences. This study highlights the potential of such compounds in controlling crystal forms and stability (Semjonova & Be̅rziņš, 2022).
Electrochemical Analysis
- The electrochemical properties of benzoic acid derivatives, including those similar to 2-Hydroxy-3,4-dimethoxybenzoic acid, have been investigated. Such studies are important for understanding the behavior of these compounds in various chemical and biological systems (Wang et al., 2009).
Antioxidant Research
- Research has been conducted on the antioxidant capacities of phenolic derivatives, including compounds related to 2-Hydroxy-3,4-dimethoxybenzoic acid. These studies are crucial for applications in health, food, and cosmetic industries due to the role of antioxidants in preventing oxidative stress (Kucukoglu & Nadaroğlu, 2014).
Biotransformation Studies
- Biotransformation studies involving compounds like 3,4-dimethoxybenzoic acid, a close analogue of 2-Hydroxy-3,4-dimethoxybenzoic acid, have been carried out. These studies provide insights into how these compounds are metabolized and transformed in biological systems, which is vital for pharmaceutical and environmental applications (Kiep et al., 2014).
Pharmaceutical Synthesis
- Research into the synthesis of various benzoic acid derivatives, including those structurally similar to 2-Hydroxy-3,4-dimethoxybenzoic acid, is significant for the development of new pharmaceuticals and bioactive compounds (Qadeer et al., 2007).
Biochemical Applications
- Studies on the demethylation and demethenylation of para-substituted benzoic acid derivatives, like 2-Hydroxy-3,4-dimethoxybenzoic acid, have implications in biochemical research, particularly in understanding enzyme-catalyzed reactions and potential applications in biocatalysis (Coleman et al., 2015).
Environmental Photochemistry
- The photochemical behavior of compounds related to 2-Hydroxy-3,4-dimethoxybenzoic acid has been studied, which is significant for understanding their environmental impact and behavior under different pH conditions (Dallin et al., 2009).
Safety And Hazards
The compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The compound has been mentioned in a paper discussing the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . The paper provides valuable insights into the potential applications of the compound in the synthesis of novel benzamide compounds .
properties
IUPAC Name |
2-hydroxy-3,4-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFQIVAOBBTJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205088 | |
Record name | 3,4-Dimethoxysalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,4-dimethoxybenzoic acid | |
CAS RN |
5653-46-3 | |
Record name | 2-Hydroxy-3,4-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5653-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxysalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5653-46-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxysalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxysalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-Dimethoxysalicylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GXH7ZBU3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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